molecular formula C6H4BrCl2N B2585880 2-(Bromomethyl)-4,6-dichloropyridine CAS No. 1260768-84-0

2-(Bromomethyl)-4,6-dichloropyridine

Cat. No. B2585880
CAS RN: 1260768-84-0
M. Wt: 240.91
InChI Key: HQJPEMSHAFKIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4,6-dichloropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4,6-dichloro-2-(chloromethyl) pyridine or BDCMP. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dichloropyridine is not well understood. However, studies have suggested that it may act as an alkylating agent, which can cause DNA damage and inhibit cell proliferation. It may also inhibit enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-(Bromomethyl)-4,6-dichloropyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Bromomethyl)-4,6-dichloropyridine in lab experiments include its high purity and stability. It is also readily available and can be synthesized in large quantities. However, the limitations of using this compound include its potential toxicity and the need for careful handling. It may also require specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of 2-(Bromomethyl)-4,6-dichloropyridine in scientific research. One potential direction is the development of new anticancer and antiviral agents based on this compound. Another potential direction is the use of this compound in the synthesis of new materials like polymers and nanoparticles. Furthermore, the mechanism of action of this compound needs to be further investigated to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-4,6-dichloropyridine involves the reaction of 4,6-dichloropyridine with formaldehyde and hydrobromic acid. The reaction takes place in the presence of a catalyst like zinc chloride or aluminum chloride. The product is then purified by recrystallization or column chromatography. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(Bromomethyl)-4,6-dichloropyridine has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of biologically active compounds like antiviral and anticancer agents. This compound has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Furthermore, it has been used in the preparation of magnetic nanoparticles and as a precursor for the synthesis of pyridine-based polymers.

properties

IUPAC Name

2-(bromomethyl)-4,6-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJPEMSHAFKIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4,6-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.